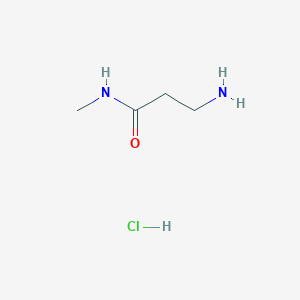

3-amino-N-methylpropanamide hydrochloride

描述

Contextualization within Amide Chemistry and Bioactive Molecules

The amide bond is a cornerstone of biology and chemistry, famously linking amino acids to form peptides and proteins. Beyond this fundamental role, the amide functional group is a prevalent feature in a vast array of bioactive molecules, including many pharmaceuticals. The stability and hydrogen-bonding capabilities of the amide group are crucial for molecular recognition and binding to biological targets.

3-amino-N-methylpropanamide hydrochloride fits squarely within this context. As a small molecule containing a robust amide linkage, it serves as an exemplary scaffold for the construction of larger, more complex bioactive compounds. The primary amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into diverse molecular frameworks. Its relationship to β-alanine is also significant, as β-amino acids and their derivatives are known to impart unique conformational properties to peptides and other molecules, often enhancing their biological activity and resistance to enzymatic degradation.

Historical Perspectives on Related Chemical Entities in Drug Discovery

The journey of beta-amino acids and their derivatives in drug discovery has been a long and fruitful one. Historically, research has often focused on alpha-amino acids, the primary constituents of proteins. However, the exploration of beta-amino acid scaffolds has opened up new avenues for developing novel therapeutics.

Compounds containing the β-amino acid motif have been integral to the development of various pharmaceuticals. For instance, the β-lactam ring, a cyclic amide, is the core structure of penicillin and cephalosporin (B10832234) antibiotics. More broadly, β-amino acid derivatives are investigated for their potential as anticonvulsants, antihypertensives, and antiviral agents. The strategic incorporation of N-methylation, as seen in this compound, is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties, such as its lipophilicity and metabolic stability, which can in turn enhance its pharmacokinetic profile.

Significance as a Research Scaffold and Intermediate

The primary significance of this compound in academic research lies in its role as a versatile intermediate and structural scaffold. google.com Its bifunctional nature, possessing both a nucleophilic amino group and a stable amide, allows for sequential and controlled chemical reactions to build molecular complexity.

In the synthesis of novel pharmaceutical agents, this compound can be used to introduce a flexible three-carbon linker with a secondary amide, a common structural motif in drug candidates. This particular arrangement can be crucial for optimizing the binding affinity of a molecule to its biological target. For example, it is valuable in the production of drugs targeting neurological disorders, where specific molecular geometries are required for interaction with receptors in the brain. google.com Furthermore, its application extends to the development of peptide-based therapeutics, where it can be used to enhance stability and bioavailability. google.com

Beyond pharmaceuticals, its utility is also recognized in materials science for the preparation of specialized polymers and fine chemicals. google.com The ability to precisely control the introduction of amino and amide functionalities is key to designing materials with desired properties.

While specific, detailed research findings on the direct biological activity of this compound are not extensively published, its importance is underscored by its frequent appearance as a starting material or key intermediate in patents and synthetic chemistry literature for more complex, biologically active molecules.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 51739-61-8 |

| Molecular Formula | C₄H₁₁ClN₂O |

| Molecular Weight | 138.60 g/mol |

| Appearance | Solid |

| Canonical SMILES | CNC(=O)CCN.Cl |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-amino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWCMHMCAMQJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565014 | |

| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51739-61-8 | |

| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-methylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 3 Amino N Methylpropanamide Hydrochloride

Advanced Synthetic Routes and Strategies for the Compound

Stereospecific Synthesis and Chiral Resolution Techniques

The compound 3-amino-N-methylpropanamide hydrochloride is an achiral molecule, as it does not possess a stereocenter. Therefore, stereospecific synthesis or chiral resolution procedures are not applicable to its direct preparation. However, these techniques are of paramount importance in the synthesis of chiral derivatives and analogues of β-amino amides, which are significant building blocks in medicinal chemistry and drug development. mdpi.comhilarispublisher.com The synthesis of stereochemically defined β-amino acids and their derivatives is crucial as they are key components of various peptides, peptidomimetics, and natural products. mdpi.com

Advanced strategies for obtaining enantiomerically pure β-amino acid derivatives often rely on catalytic asymmetric synthesis, which includes methods like transition metal-catalyzed hydrogenation, Mannich reactions, and conjugate additions. rsc.org For racemic mixtures of chiral β-amino amides, kinetic resolution is a powerful tool. This can be achieved through enzymatic methods, where hydrolases such as β-aminopeptidases show a strong preference for hydrolyzing one enantiomer (typically the L-configuration), leaving the other enantiomer in high enantiopurity. nih.govresearchgate.net This enzymatic approach offers a route to enantiopure β-amino acids under mild reaction conditions, complementing chemical asymmetric synthesis strategies. nih.gov Another method, dynamic kinetic resolution (DKR), combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. acs.orgacs.org For instance, chiral phosphoric acids have been shown to catalyze the DKR of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements to produce β-amino amides with high stereocontrol. acs.orgacs.org

Table 1: Comparison of Chiral Synthesis and Resolution Techniques for β-Amino Amide Derivatives

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Synthesis | A chiral catalyst or auxiliary directs the formation of one enantiomer over the other from an achiral or prochiral substrate. | Can be highly efficient; avoids discarding 50% of the material. | Development of a suitable catalyst can be challenging. |

| Kinetic Resolution | Two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for their separation. | Applicable to a wide range of substrates. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Allows for a theoretical yield of up to 100% of the desired enantiomer. | Requires a compatible racemization catalyst and reaction conditions. |

| Chiral Chromatography | A racemic mixture is separated on a chiral stationary phase (CSP) where enantiomers exhibit different affinities. | Highly effective for both analytical and preparative scale separation. | Can be costly, especially for large-scale separations. |

Derivatization and Functionalization Strategies

This compound possesses two primary sites for chemical modification: the primary amino group (-NH2) and the secondary N-methylamide group (-C(O)NHCH3). These functional groups allow for a wide range of derivatization and functionalization reactions to generate diverse chemical structures.

The primary amino group is a potent nucleophile and can readily undergo N-acylation and N-alkylation.

N-Acylation: This is one of the most common transformations, forming a new amide bond. It can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., carbodiimides). researchgate.netbath.ac.uk This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. luxembourg-bio.com

N-Alkylation: The introduction of alkyl groups onto the primary amine can be accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination offers a highly selective method for modifying N-terminal amines in peptides and proteins. nih.gov

Functionalization can also target the amide bond itself, although this is generally more challenging. Hydrolysis of the amide bond, typically under strong acidic or basic conditions, would yield β-alanine and methylamine (B109427). However, certain N-acyl groups can render amide bonds surprisingly unstable to hydrolysis even under milder acidic conditions. acs.org

Table 2: Derivatization Reactions for 3-amino-N-methylpropanamide

| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product Type |

|---|---|---|---|

| N-Acylation | Acyl chloride, Anhydride, Activated Carboxylic Acid | Primary Amine | N-Acyl-3-amino-N-methylpropanamide |

| N-Alkylation | Alkyl Halide | Primary Amine | N-Alkyl-3-amino-N-methylpropanamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Primary Amine | N-Alkyl-3-amino-N-methylpropanamide |

| Sulfonylation | Sulfonyl Chloride | Primary Amine | N-Sulfonyl-3-amino-N-methylpropanamide |

Industrialized Synthesis Routes and Process Optimization

While specific large-scale industrial synthesis routes for this compound are not widely published, a plausible and cost-effective strategy can be extrapolated from common industrial practices for synthesizing similar small molecules. A likely route would start from inexpensive and readily available bulk chemicals such as acrylonitrile (B1666552) or β-alanine.

Proposed Synthetic Route:

Amidation of a β-Alanine Derivative: A common starting point could be the ester of β-alanine (e.g., methyl β-alaninate). This ester can be reacted directly with methylamine in a solvent or neat to form 3-amino-N-methylpropanamide via aminolysis.

Formation of Hydrochloride Salt: The resulting free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol (B130326) or diethyl ether, to precipitate the desired this compound salt.

Process optimization for industrial production would focus on several key factors:

Cost of Raw Materials: Utilizing inexpensive starting materials is critical.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and throughput while minimizing energy consumption.

Catalyst Use: Employing catalytic methods over stoichiometric reagents to reduce waste and cost.

Solvent Selection: Using minimal amounts of safe, environmentally friendly, and easily recoverable solvents.

Work-up and Purification: Simplifying purification steps, for instance, by designing the process so the final product crystallizes directly from the reaction mixture, minimizing the need for chromatography.

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable and versatile building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and materials science sectors. myskinrecipes.com Its utility stems from its bifunctional nature, containing both a nucleophilic primary amine and a stable amide moiety within a flexible three-carbon chain.

In pharmaceutical research and development, this compound is a key intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs). myskinrecipes.com It is reported to be particularly useful in producing drugs that target neurological disorders. myskinrecipes.com The structural features of this precursor can facilitate the creation of molecules designed to interact with specific biological receptors. myskinrecipes.com

Furthermore, its structure is well-suited for incorporation into peptide-based therapeutics. The β-amino acid backbone can enhance the stability and bioavailability of peptides by making them more resistant to enzymatic degradation compared to their natural α-amino acid counterparts. myskinrecipes.com In materials science, it can be used in the preparation of specialized polymers and fine chemicals. myskinrecipes.com The primary amine allows it to be polymerized, for example, with dicarboxylic acids to form polyamides, or to be grafted onto other polymer backbones to modify their properties.

Reaction Mechanisms in the Formation of this compound Derivatives

The formation of derivatives from this compound primarily involves reactions at the primary amino group, which acts as a nucleophile. The mechanisms for these transformations are fundamental concepts in organic chemistry.

Mechanism of N-Acylation: The N-acylation of the primary amine to form a new, more substituted amide bond proceeds via a nucleophilic acyl substitution mechanism. The reaction requires the activation of a carboxylic acid, as the carboxylate itself is not electrophilic enough to react with an amine.

Activation: A carboxylic acid (R-COOH) is first activated. This can be done by converting it to a more reactive acyl halide (e.g., using thionyl chloride, SOCl2) or by using a coupling agent (e.g., a carbodiimide (B86325) like EDC) to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of 3-amino-N-methylpropanamide attacks the electrophilic carbonyl carbon of the activated acyl group. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or the isourea moiety).

Deprotonation: A base, often another molecule of the amine starting material or an added non-nucleophilic base, removes the proton from the newly-formed amide's nitrogen, yielding the final neutral N-acylated product.

Mechanism of Reductive Amination (N-Alkylation): This two-stage process allows for the controlled N-alkylation of the primary amine.

Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone. After a proton transfer, a molecule of water is eliminated to form an imine (or a protonated iminium ion under acidic conditions). This reaction is typically reversible and often catalyzed by mild acid.

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is introduced. These hydride reagents selectively reduce the C=N double bond of the imine/iminium ion to a C-N single bond, yielding the N-alkylated secondary amine product. These specific reagents are chosen because they are mild enough not to reduce the starting aldehyde or ketone significantly.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign chemical processes. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to amide bond formation include:

Catalytic Amidation: Traditional amide synthesis often uses stoichiometric amounts of coupling reagents (like HATU or EDC), which generate significant amounts of waste. ucl.ac.uk A greener alternative is the use of catalysts, such as those based on boronic acids or certain transition metals (e.g., ruthenium), which can facilitate the direct amidation of carboxylic acids and amines with water as the only byproduct. sigmaaldrich.com

Solvent Minimization and Selection: Many common solvents used in amide synthesis, such as DMF and CH2Cl2, are hazardous. ucl.ac.uk Green chemistry encourages the use of safer solvents (e.g., water, ethanol, or greener ionic liquids), minimizing solvent volume, or developing solvent-free reaction conditions. acs.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product is a core principle. Direct catalytic amidation or oxidative amidation of alcohols/aldehydes have better atom economy than methods requiring activating agents or protecting groups. ucl.ac.uk

Biocatalysis: The use of enzymes to catalyze amide bond formation is a growing area of interest. rsc.org Hydrolases can be used in low-water systems to drive the reaction equilibrium towards synthesis rather than hydrolysis. rsc.org ATP-dependent enzymes can also be used in aqueous media, offering a highly sustainable route. rsc.org These biocatalytic methods operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. rsc.org

By adopting these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer, aligning with the goals of modern sustainable chemistry. whiterose.ac.uk

Medicinal Chemistry and Drug Discovery Applications

Structure-Activity Relationship (SAR) Studies and Molecular Designcollaborativedrug.comdrugdesign.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. collaborativedrug.com By systematically modifying a lead compound and evaluating the resulting changes in potency, selectivity, and other pharmacological properties, researchers can develop a comprehensive understanding of the pharmacophore—the essential molecular features necessary for biological activity. This knowledge guides the rational design of new, improved derivatives. drugdesign.org

The rational design of drug candidates involves the strategic modification of a lead structure to optimize its interaction with a biological target, thereby enhancing its potency and selectivity. nih.gov A notable example involves the exploration of (2-arylquinolin-4-yl)propanamide derivatives as ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation. nih.gov

In the development of these TSPO ligands, researchers systematically varied three key structural components: the aryl scaffold, the side chain tether, and the pendant substituted amido group. For instance, progressive lengthening of the N-alkyl substituent on the propanamide nitrogen from a methyl to a butyl group was found to dramatically increase TSPO affinity. However, this effect plateaued, with the N-pentyl derivative showing no further improvement, demonstrating a clear SAR trend. nih.gov This systematic approach led to the discovery of N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, a novel propanamide derivative with high affinity for human TSPO genotypes and properties suitable for further development. nih.gov

Table 1: SAR of N-Alkyl Substituents on TSPO Binding Affinity Data derived from studies on (2-arylquinolin-4-yl)propanamide derivatives.

| Compound | N-Alkyl Substituent | TSPO Affinity (Ki, nM) |

|---|---|---|

| 10e | Methyl | >1000 |

| 10f | Ethyl | 115 |

| 10g | Propyl | 12.3 |

| 10h | Butyl | 5.8 |

| 10i | Pentyl | 5.9 |

Computational chemistry and molecular docking are powerful tools in modern drug discovery, enabling the prediction and analysis of interactions between a small molecule (ligand) and its biological target (e.g., a protein or enzyme) at the atomic level. nih.govnih.gov This in silico approach is crucial for identifying potential biological targets for novel compounds and for refining the design of ligands to improve their binding affinity and specificity. nih.govresearchgate.net

The process typically involves generating a three-dimensional model of the ligand and the target protein. Docking algorithms then predict the preferred orientation of the ligand when bound to the active site of the target, calculating a "docking score" that estimates the binding affinity. pensoft.netmdpi.com For propanamide-based scaffolds, molecular docking can be used to screen libraries of derivatives against known protein targets. For example, in the development of TSPO ligands, computational models of human TSPO can be used to validate the binding modes of newly designed propanamide derivatives, ensuring that structural modifications are consistent with favorable interactions within the target's binding pocket. rsc.orgresearchgate.net

The significance of stereochemistry is clearly demonstrated in the development of propanamide-based TSPO ligands. The compound N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide was investigated as a racemic mixture. Subsequent studies revealed a stark difference in activity between its enantiomers. The l-enantiomer (B50610), known as PK 14067, exhibited high affinity for TSPO (IC50 = 5.4 nM), whereas the d-enantiomer, PK 14068, was largely inactive (IC50 = 4000 nM). nih.gov This dramatic difference underscores that the biological activity resides almost exclusively in one enantiomer, highlighting the critical importance of stereochemical considerations in the design of such agents. nih.gov

Development of Stereospecific Drugs and Enantiomerically Pure Moleculesresearchgate.netfda.govnih.gov

Given the profound influence of stereochemistry on pharmacological activity, there is a strong emphasis in modern drug development on creating stereospecific or enantiomerically pure drugs. researchgate.netfda.govnih.gov Developing a single enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics compared to a racemic mixture, where one enantiomer may be inactive or contribute to off-target effects. nih.gov

The process of developing a single-enantiomer drug involves either stereoselective synthesis, which creates only the desired enantiomer, or the resolution of a racemic mixture to separate the enantiomers. The U.S. Food and Drug Administration (FDA) encourages the characterization of the pharmacological and toxicological properties of individual enantiomers. fda.gov The case of the propanamide-based TSPO ligands, where the l-enantiomer is the active form, provides a strong rationale for the development of the enantiomerically pure molecule. nih.gov Pursuing the single, active enantiomer ensures that the therapeutic effect is maximized while minimizing potential complications from the inactive enantiomer.

Radioligand Development for Positron Emission Tomography (PET) Imagingnih.govfrontiersin.org

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization of biochemical processes in living subjects. frontiersin.org This is achieved through the administration of a radioligand—a biologically active molecule labeled with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). eurekaselect.com The development of effective PET radioligands requires a delicate balance of properties, including high affinity and selectivity for the target, the ability to cross the blood-brain barrier (for neurological targets), and appropriate pharmacokinetic properties for clear imaging. nih.gov

The Translocator Protein (TSPO) is an important biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and astrocytes during neurological injury or disease. nih.govmdpi.commdpi.com Consequently, there is great interest in developing PET radioligands that can accurately quantify TSPO levels in the brain.

The N-methylpropanamide scaffold has proven to be a promising starting point for the development of novel TSPO radioligands. The presence of an N-methyl group provides a convenient site for radiolabeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and efficient method for producing PET tracers. nih.gov Research into N-methyl-(2-arylquinolin-4-yl)oxypropanamides has identified several high-affinity lead compounds. nih.gov These molecules demonstrate the potential of the propanamide core in designing the next generation of TSPO PET radioligands, which aim to offer improved imaging characteristics, such as higher affinity and reduced sensitivity to genetic variations in the TSPO protein that can affect ligand binding. nih.goveurekaselect.com

Table 2: Properties of a Lead Propanamide-Based TSPO Ligand

| Property | Value | Significance for PET Radioligand Development |

|---|---|---|

| Compound | 22a (N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide) | Lead candidate from the propanamide series nih.gov |

| Binding Affinity (rat Ki) | 0.10 nM | Demonstrates high potency for the target protein. nih.gov |

| Binding Affinity (human TSPO Ki) | 1.4 nM | Shows high affinity for the human form of the target. nih.gov |

| Lipophilicity (clogD) | 4.18 | Indicates potential for blood-brain barrier penetration. nih.gov |

| Structural Feature | N-methyl group | Provides a site for radiolabeling with Carbon-11. nih.gov |

Patents and Intellectual Property Landscape

Analysis of Patented Applications of 3-amino-N-methylpropanamide Hydrochloride

Detailed examination of the patent literature points to the utility of this compound as an intermediate in the synthesis of pyrrolotriazine-based compounds. Specifically, Pfizer's patent WO2004/96810 A1, which focuses on kinase inhibitors, identifies this compound as a reactant in the preparation of more complex pharmaceutical ingredients.

Kinase inhibitors are a critical class of drugs, often used in oncology, that function by blocking the action of protein kinases, enzymes that are essential for cell signaling and growth. The patent discloses the use of this compound in a multi-step synthesis process to create novel compounds intended to modulate kinase activity. While the compound itself is not the final active pharmaceutical ingredient, its specific structure is integral to forming the core of the larger, patented molecule.

Table 1: Patented Application of this compound

| Patent Number | Assignee | Title | Role of Compound | Therapeutic Target |

|---|

Patenting Strategies for Novel Derivatives and Synthetic Routes

The intellectual property strategy for compounds like this compound often extends beyond the molecule itself to its derivatives and the methods of its creation. Innovators in the chemical and pharmaceutical fields employ several strategies to protect their discoveries.

Patenting Novel Derivatives: A primary strategy involves using the core structure of this compound as a scaffold to create novel derivatives with therapeutic potential. By modifying the primary amine or the methylamide group, chemists can generate a library of new chemical entities (NCEs). If these derivatives exhibit valuable properties, such as enhanced activity against a biological target or improved pharmacokinetic profiles, they can be patented as new compounds. Patent claims for such derivatives are typically structured to cover a specific chemical structure (a Markush structure) that encompasses a range of possible modifications, thereby providing broad protection.

Patenting Synthetic Routes: Another key strategy is to patent novel, efficient, or cost-effective synthetic routes to produce this compound or its derivatives. A new process that offers higher yields, uses cheaper starting materials, or is more environmentally friendly can be a valuable piece of intellectual property. Process patents can prevent competitors from using the same manufacturing method, even if the final compound is already known. This approach is particularly valuable for intermediates, where manufacturing efficiency can provide a significant competitive advantage.

These strategies ensure that innovators can protect not only a single molecule but also the broader field of related compounds and the proprietary methods used to create them.

Landscape of Chemical Co-Occurrences and Therapeutic Areas in Patents

The patent literature provides insights into the chemical and therapeutic environment in which this compound is utilized. By analyzing the co-occurring chemicals and the stated medical uses in relevant patents, a clearer picture of its application emerges.

In the context of its use in synthesizing kinase inhibitors (as per WO2004/96810 A1), the compound is frequently mentioned alongside other chemical reagents and building blocks necessary for constructing complex heterocyclic systems.

Table 2: Chemical Co-Occurrences in Patents

| Chemical Class | Specific Examples | Role in Synthesis |

|---|---|---|

| Heterocyclic Precursors | Pyrrolotriazine cores | Core structure of the final molecule |

| Activating Agents | Carbodiimides (e.g., EDC), HOBt | Facilitate amide bond formation |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Reaction media |

The primary therapeutic area associated with the patented use of this compound as an intermediate is oncology, given that kinase inhibitors are a cornerstone of modern cancer therapy. However, the broader class of 3-aminopropanamide (B1594134) derivatives has been explored for other conditions as well. For instance, patents for related structures have disclosed potential applications in treating cardiovascular diseases, such as dyslipidemia, by targeting enzymes like Cholesteryl Ester Transfer Protein (CETP).

Table 3: Therapeutic Areas in Patents for Related Derivatives

| Therapeutic Area | Specific Target/Disease | Example Compound Class |

|---|---|---|

| Oncology | Cancer (various forms) | Pyrrolotriazine-based Kinase Inhibitors |

| Cardiovascular | Dyslipidemia, Atherosclerosis | 3-(N,N-disubstituted amino) propanamide CETP inhibitors |

This landscape illustrates that while this compound has a specific documented role in the synthesis of kinase inhibitors for cancer, its structural motif is part of a larger family of compounds with diverse therapeutic potential.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Indications

The simple aliphatic amide structure of 3-amino-N-methylpropanamide hydrochloride suggests a variety of potential therapeutic applications that warrant investigation. Small molecules with similar functional groups have been explored for a range of bioactivities. Future research could focus on screening this compound for efficacy in several key areas.

As a derivative of β-alanine, it may influence biological pathways where β-alanine is a precursor, such as the synthesis of carnosine. researchgate.net Carnosine has roles in muscle buffering, anti-glycation, and antioxidant activities, suggesting potential therapeutic avenues in metabolic or age-related disorders. researchgate.netnih.gov The therapeutic potential of small molecules is often assessed through a pipeline of screening and validation studies.

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale for Investigation | Potential Research Approach |

| Neurological Disorders | Small amine and amide-containing molecules can sometimes act as neurotransmitter analogues or modulators. Beta-alanine itself has shown some neuronal uptake and receptor sensitivity. drugbank.com | High-throughput screening in neuronal cell-based assays to identify effects on cell viability, signaling pathways, or neurotransmitter uptake. |

| Metabolic Diseases | The structural similarity to beta-alanine, a component of Coenzyme A, suggests a potential role in cellular metabolism. researchgate.net | Investigating effects on metabolic pathways in relevant cell models (e.g., hepatocytes, adipocytes) under various metabolic conditions. |

| Oncology | Amide moieties are present in many chemotherapeutic agents, and small molecules can interfere with cancer cell metabolism or signaling. | Screening against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. |

| Anti-inflammatory Applications | Carnosine, derived from beta-alanine, has demonstrated anti-inflammatory effects. researchgate.net | Evaluation in in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, measuring key inflammatory markers. |

Advanced Methodologies for Mechanistic Elucidation

Should preliminary screenings identify a significant biological activity for this compound, the next critical step would be to elucidate its mechanism of action (MoA). Modern biophysical techniques are essential for identifying the molecular target and understanding the specifics of the interaction. nih.gov These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which is crucial for any drug discovery program.

A tiered approach, starting with high-throughput methods and progressing to more detailed, lower-throughput techniques, would be appropriate.

Table 2: Biophysical Techniques for Mechanistic Analysis

| Methodology | Information Yielded | Application in MoA Study |

| Affinity Selection Mass Spectrometry (AS-MS) | Identifies binding to proteins in a complex mixture. | Initial screening to identify potential protein targets from a cell lysate. |

| Thermal Shift Assays (TSA/DSF) | Detects ligand-induced changes in protein thermal stability. | High-throughput validation of hits from primary screens. |

| Surface Plasmon Resonance (SPR) | Provides real-time kinetic data (association/dissociation rates) and affinity (KD). | Detailed characterization of the interaction between the compound and a purified target protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of binding (enthalpy, entropy, stoichiometry). | Provides a complete thermodynamic profile of the binding interaction, helping to understand the driving forces. |

| X-ray Crystallography / Cryo-EM | Yields a high-resolution 3D structure of the compound bound to its target. | Definitive visualization of the binding site and key molecular interactions, guiding structure-activity relationship (SAR) studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies the binding site on the protein and can detect weak interactions. | Useful for fragment-based screening and validating the binding site identified by crystallography. |

By employing these techniques, researchers can move from a phenotypic observation to a precise molecular understanding of how this compound exerts its effects.

Integration with Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, its impact on the global molecular landscape of a cell or organism must be assessed. Omics technologies, such as proteomics and metabolomics, provide a powerful, unbiased approach to capture these changes. nih.govmdpi.com Integrating these datasets can reveal the pathways and networks perturbed by the compound, offering insights beyond a single target and potentially identifying biomarkers of response. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression or post-translational modifications following treatment with the compound. This can reveal which cellular pathways are activated or inhibited. For instance, an upregulation of stress-response proteins or a change in the phosphorylation status of key signaling kinases would provide crucial mechanistic clues. researchgate.net

Metabolomics: As the downstream output of cellular processes, the metabolome is highly sensitive to physiological and pathological changes. nih.gov Metabolomic profiling can identify alterations in small molecule metabolites, providing a functional readout of the compound's effects. acs.org Given the compound's relation to beta-alanine, a focus on amine-containing metabolites could be particularly revealing. nih.gov

The true power of this approach lies in the integration of these datasets. For example, a decrease in the abundance of a specific metabolite, coupled with a corresponding decrease in the expression of an enzyme responsible for its synthesis, would provide strong evidence for the on-target effect of this compound.

Applications in Non-Canonical Amino Acid Mutagenesis Research

The field of protein engineering has been revolutionized by the ability to incorporate non-canonical amino acids (ncAAs) into proteins, thereby expanding the chemical diversity of these biomolecules. univie.ac.atnih.gov This is typically achieved by repurposing codons (e.g., the UAG stop codon) and engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize the ncAA and incorporate it into a growing polypeptide chain.

This compound is a derivative of β-alanine, which is a non-canonical amino acid itself. drugbank.com β-amino acids are structurally distinct from the canonical α-amino acids, with the amino group attached to the β-carbon instead of the α-carbon. This structural difference presents both opportunities and challenges for its use in ribosomal protein synthesis.

Potential as a Non-Canonical Amino Acid:

Novel Backbone Conformations: The incorporation of a β-amino acid into a polypeptide chain would introduce an extra carbon atom into the backbone, altering the local conformation and potentially leading to novel protein folds or enhanced stability against proteolysis. researchgate.net

Functionalization: The N-methylpropanamide portion of the molecule could serve as a chemical handle or a probe to study protein structure and function.

Challenges and Research Directions:

Ribosomal Accommodation: The ribosome's active site is highly evolved to accommodate α-amino acids. The larger and more flexible structure of a β-amino acid may face steric hindrance during accommodation in the A-site and subsequent peptide bond formation. Research would be needed to determine if wild-type or engineered ribosomes can efficiently catalyze this reaction.

Synthetase Engineering: A dedicated, orthogonal aminoacyl-tRNA synthetase would need to be developed that can recognize 3-amino-N-methylpropanamide but not any of the canonical amino acids. This remains a significant protein engineering challenge.

Future research in this area would involve assessing the substrate potential of 3-amino-N-methylpropanamide for existing or engineered synthetases and evaluating its ability to be incorporated into peptides using in vitro translation systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。